molecular formula C20H24N2O5 B2876005 N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1706224-70-5

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2876005
CAS No.: 1706224-70-5
M. Wt: 372.421
InChI Key: YEWFTFINHOCFCY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, a methoxybenzyl group, and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 4-methoxybenzyl chloride under basic conditions.

    Attachment of the Pyranone Moiety: The pyranone group is introduced via an esterification reaction between the piperidine derivative and 6-methyl-2-oxo-2H-pyran-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyranone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The methoxybenzyl group and pyranone moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-piperidinecarboxamide: Lacks the pyranone moiety.

    4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: Lacks the methoxybenzyl group.

Uniqueness

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is unique due to the presence of both the methoxybenzyl group and the pyranone moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14-11-18(12-19(23)26-14)27-17-7-9-22(10-8-17)20(24)21-13-15-3-5-16(25-2)6-4-15/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWFTFINHOCFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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